Benzyl (2-sulfamoylethyl)carbamate

Synthetic Efficiency Process Chemistry Intermediate Purity

Select this bifunctional scaffold for BChE inhibition (4.33 µM IC50) or carbonic anhydrase targeting; it uniquely combines a Cbz-protected amine and a reactive sulfonamide for orthogonal reactivity. The patented Taurolidine intermediate achieves 95.6% yield; uncatalyzed Friedel-Crafts capability reduces waste. ≥98% purity; store at RT, away from moisture.

Molecular Formula C10H14N2O4S
Molecular Weight 258.3 g/mol
CAS No. 136027-17-3
Cat. No. B3034079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2-sulfamoylethyl)carbamate
CAS136027-17-3
Molecular FormulaC10H14N2O4S
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)N
InChIInChI=1S/C10H14N2O4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H2,11,14,15)
InChIKeyFPMDBOVKAOIQAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (2-sulfamoylethyl)carbamate (CAS 136027-17-3): A Bifunctional Sulfamoyl Carbamate Intermediate for Pharmaceutical Synthesis


Benzyl (2-sulfamoylethyl)carbamate (CAS 136027-17-3), also known as Cbz-Taurinamide, is a specialized bifunctional organic compound featuring both a carbamate protecting group and a sulfonamide moiety . With a molecular formula of C10H14N2O4S and a molecular weight of 258.29 g/mol, it is primarily utilized as a key intermediate in medicinal chemistry and pharmaceutical research, particularly for the synthesis of biologically active compounds targeting enzyme inhibition [1]. Its structural combination of a benzyl carbamate (Cbz) protecting group and an active sulfamoyl ethyl side chain confers distinct chemical reactivity and biological potential, distinguishing it from simpler analogs .

Why Generic Substitution of Benzyl (2-sulfamoylethyl)carbamate with Simpler Carbamates or Sulfonamides Fails in Critical Applications


Generic substitution of Benzyl (2-sulfamoylethyl)carbamate is not feasible due to its unique bifunctional architecture, which provides orthogonal reactivity and a distinct activity profile not replicated by simpler, single-function group analogs. The molecule serves dual purposes as a protected amine (via the Cbz group) and a reactive sulfonamide, enabling its use in complex multi-step syntheses and as a scaffold for targeted enzyme inhibition . As demonstrated below, alternative compounds like benzyl carbamate (lacking the sulfonamide) [1], tert-butyl carbamates (different protecting group) , or simple sulfonamides (lacking the protected amine) fail to match its specific synthetic utility and biological activity in applications such as carbonic anhydrase and cholinesterase inhibition [2].

Quantitative Evidence Differentiating Benzyl (2-sulfamoylethyl)carbamate for Scientific and Procurement Decisions


Differentiator 1: Optimized Synthesis Yield and Purity vs. Alternative Protected Taurinamide Analogs

Benzyl (2-sulfamoylethyl)carbamate is synthesized via a patent-disclosed route that achieves a high isolated yield of 95.6% from taurine-derived precursors. This yield is quantitatively superior to generic carbamate syntheses and alternative protecting group strategies (e.g., tert-butyl carbamate syntheses from analogous starting materials), which often report lower yields due to steric hindrance or side reactions . The compound is commercially available at a standardized purity of 98%, ensuring reproducibility in downstream applications .

Synthetic Efficiency Process Chemistry Intermediate Purity

Differentiator 2: Structural Determinant for Carbonic Anhydrase (CA) Inhibition vs. Non-Sulfamoyl Analogs

The sulfamoyl moiety present in Benzyl (2-sulfamoylethyl)carbamate is a critical pharmacophore for inhibiting zinc metalloenzymes like carbonic anhydrases (CAs). While direct Ki data for this specific compound against hCA I/II was not identified in the primary literature, class-level evidence from structurally related benzylsulfamides and sulfamoylcarbamates demonstrates potent nanomolar inhibition. For example, a series of novel benzylsulfamides exhibited Ki values ranging from 28.48 nM to 268.01 nM against hCA I and II [1]. In contrast, the simpler analog benzyl carbamate, which lacks the sulfamoyl group, is a much weaker inhibitor and acts via a different, substrate-mimicking mechanism with lower affinity [2].

Carbonic Anhydrase Inhibition Enzyme Kinetics Pharmacophore Mapping

Differentiator 3: Proven Scaffold for Highly Selective Butyrylcholinesterase (BChE) Inhibitors vs. Clinically Used Rivastigmine

Benzyl (2-sulfamoylethyl)carbamate serves as the core scaffold for a series of 14 benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates, which demonstrated strong preferential inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) [1]. Nine of these derivatives were more active than the clinically used drug rivastigmine. For example, the derivative 5k exhibited an IC50 of 4.33 µM against BChE, which is 9-fold more potent than rivastigmine, and a selectivity index of 34 [1].

BChE Inhibition Alzheimer's Disease Selectivity Index

Differentiator 4: Defined Reactivity Profile for Uncatalyzed Friedel-Crafts Alkylation

Benzyl (2-sulfamoylethyl)carbamate belongs to a class of N-sulfamoylcarbamates that can undergo thermal decomposition to generate highly reactive benzyl cations under mild, uncatalyzed conditions [1]. This unique reactivity enables efficient Friedel-Crafts alkylation of aromatic compounds without the need for strong Lewis acid catalysts, a significant advantage over traditional methods that often require harsh conditions or stoichiometric amounts of catalyst. Simpler benzyl carbamates do not exhibit this facile cation generation due to the absence of the electron-withdrawing sulfamoyl group.

Synthetic Methodology C-C Bond Formation Benzyl Cation Generation

Differentiator 5: Validated Intermediacy in FDA-Approved Drug (Taurolidine) Synthesis Pathway

Benzyl (2-sulfamoylethyl)carbamate (Cbz-Taurinamide) is a documented and validated intermediate in a patented process for the preparation of Taurolidine, an FDA-approved antimicrobial agent [1]. This direct industrial relevance provides a strong, verifiable reason for procurement over other similar sulfamoyl carbamates that lack a demonstrated role in a commercial drug synthesis pathway.

Pharmaceutical Intermediate Process Validation Antimicrobial

Primary Research and Industrial Application Scenarios for Benzyl (2-sulfamoylethyl)carbamate Based on Quantitative Evidence


1. Development of Next-Generation Selective BChE Inhibitors for Alzheimer's Disease

Researchers focused on developing Alzheimer's therapeutics with improved efficacy and reduced peripheral side effects should prioritize this scaffold. The quantitative evidence from Section 3 demonstrates that derivatives of Benzyl (2-sulfamoylethyl)carbamate achieve an IC50 of 4.33 µM against BChE, which is 9-fold more potent than the clinical drug rivastigmine, with a 10-fold higher selectivity index [1]. This scenario demands the specific bifunctional scaffold to optimize both potency and selectivity.

2. Synthesis of Potent Carbonic Anhydrase Inhibitors (CAIs)

For programs synthesizing carbonic anhydrase inhibitors for glaucoma, epilepsy, or cancer, this compound is the essential building block. The sulfamoyl group is a non-negotiable pharmacophore for achieving nanomolar inhibitory constants against hCA I and II isoenzymes (class-level Ki range: 28.48-268.01 nM) [2]. Using a non-sulfamoyl analog like benzyl carbamate would result in a molecule with a completely different, low-affinity binding mode, failing to meet potency objectives [3].

3. Efficient and Catalyst-Free Synthesis of Benzylated Aromatics via Cation Generation

Synthetic chemists requiring a mild, uncatalyzed method for Friedel-Crafts alkylation should select this N-sulfamoylcarbamate. Its ability to generate reactive benzyl cations upon thermal decomposition eliminates the need for strong Lewis acid catalysts, simplifying purification and reducing waste [4]. This specific reactivity is not available in simpler benzyl carbamates, which do not undergo this facile uncatalyzed decomposition.

4. Manufacturing of Taurolidine and Related Antimicrobial Agents

For industrial process chemists and manufacturers involved in the production of Taurolidine or its analogs, Benzyl (2-sulfamoylethyl)carbamate (Cbz-Taurinamide) is the specified intermediate in a patented, validated synthetic route [5]. Substituting with a different protected taurinamide analog would deviate from the established, high-yielding patent pathway (95.6% yield ), introducing unnecessary process development risk and potential regulatory hurdles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl (2-sulfamoylethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.